N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-28-16-9-7-15(8-10-16)18-11-12-20(25)24(23-18)14-13-22-29(26,27)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCHXTVNNOERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl group and the fluorobenzenesulfonamide moiety. Common reagents and conditions used in these steps include:
Cyclization reactions: using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions.
Substitution reactions: to introduce the ethoxyphenyl group and the fluorobenzenesulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonamide groups.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyridazinone core and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Key Observations :
- The target’s 4-ethoxyphenyl substituent differs from benzyloxy (5a, ) and methylthio (5a, ) groups. Ethoxy’s electron-donating nature may increase pyridazinone ring stability compared to sulfur-containing analogs.
- Linker flexibility : The ethyl chain in the target allows greater conformational freedom than the rigid acetamide linker in compound 6e .
Sulfonamide Functionalization
- The target’s 2-fluorobenzenesulfonamide contrasts with unsubstituted benzenesulfonamides in compounds 5a and 6e . Fluorination often enhances lipophilicity and resistance to oxidative metabolism .
- Example 53 () features a 2-fluoro-N-isopropylbenzamide, highlighting fluorine’s role in optimizing binding interactions, though its core (pyrazolo[3,4-d]pyrimidin) differs significantly from pyridazinone .
Pharmacological Implications
While biological data for the target is unavailable, analogs provide insights:
- Antiviral Potential: Benzo[d]thiazole-sulfonamide hybrids () show antiviral activity, suggesting pyridazinone-sulfonamide hybrids may share similar mechanisms .
- Formyl Peptide Receptor Modulation: Pyridazinone thioderivatives () target formyl peptide receptors, implying the target’s fluorosulfonamide could enhance receptor affinity .
- Antipyretic/Anti-inflammatory Activity: Antipyrine hybrids () indicate pyridazinone’s versatility in hybrid drug design .
Data Table: Comparative Analysis of Key Features
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H25N5O3S
- Molecular Weight : 395.5 g/mol
The compound features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound can bind to specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : It potentially influences gene expression related to immune responses and cellular proliferation.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models. A study demonstrated that modifications in the pyridazinone structure enhanced cytotoxicity against specific cancer cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyridazinone derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial for treating chronic inflammatory diseases.
Antimicrobial Properties
Some studies have indicated that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics . The sulfonamide group is particularly noted for its antibacterial activity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyridazinone derivatives:
- Study on Anticancer Activity :
-
Anti-inflammatory Research :
- In vivo studies demonstrated that a related pyridazinone significantly reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .
-
Antimicrobial Evaluation :
- A comparative study highlighted the antimicrobial efficacy of several pyridazinone derivatives against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
